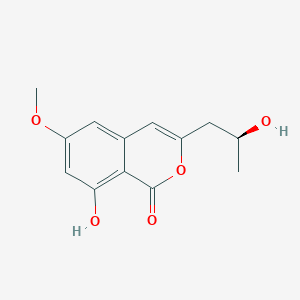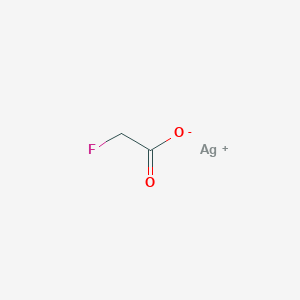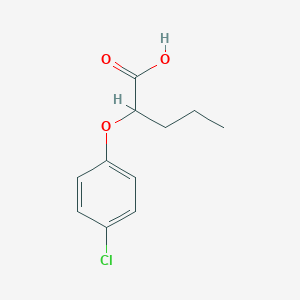
2-(4-chlorophenoxy)pentanoic Acid
Vue d'ensemble
Description
2-(4-chlorophenoxy)pentanoic acid is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-chlorophenoxy)pentanoic acid is 1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) . This indicates that the molecule consists of a pentanoic acid chain with a chlorophenoxy group attached to the second carbon atom .Physical And Chemical Properties Analysis
2-(4-chlorophenoxy)pentanoic acid is a solid at room temperature .Applications De Recherche Scientifique
Field of Application: Environmental Science - Remediation of Phenoxy Herbicide-Contaminated Environments
Summary of the Application
Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widely used in agriculture to control broadleaf weeds . Although their application has helped to increase the yield and value of crops, they are also recognized as a source of emerging environmental contamination . Their extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Therefore, there is an urgent need to identify nature-based methods based on appropriate biological remediation techniques, such as bio-, phyto-, and rhizoremediation, that enable the effective elimination of phenoxy herbicides from the environment .
Methods of Application or Experimental Procedures
Bioremediation typically harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes . Phytoremediation is a cost-effective, environmentally friendly strategy that uses plants to transform or mineralize xenobiotics to less or nontoxic compounds . Rhizoremediation (microbe-assisted phytoremediation), in turn, is based on the interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
Results or Outcomes
The chapter from which this information was sourced presents current knowledge on the properties of phenoxy herbicides, as well as the concentrations detected in the environment, their toxicity, and the biological remediation techniques used for safe removal of the compounds of interest from the environment . However, it does not provide specific quantitative data or statistical analyses related to the effectiveness of these remediation techniques .
Field of Application: Pharmaceuticals
Summary of the Application
Pentanoic acid derivatives have important medical applications . For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, valproic acid is typically administered orally in the form of tablets or capsules .
Results or Outcomes
Valproic acid has been shown to be effective in treating various types of seizures and bipolar disorder . However, the document does not provide specific quantitative data or statistical analyses related to the effectiveness of these treatments .
Field of Application: Plasticizers and Polymers
Summary of the Application
Pentanoic acid is also utilized in the production of plasticizers and certain types of polymers .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of plasticizer or polymer being produced .
Results or Outcomes
The use of pentanoic acid in the production of plasticizers and polymers can enhance the properties of these materials . However, the document does not provide specific quantitative data or statistical analyses related to these enhancements .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGZZDWFWLXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402217 | |
| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)pentanoic Acid | |
CAS RN |
119061-16-4 | |
| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



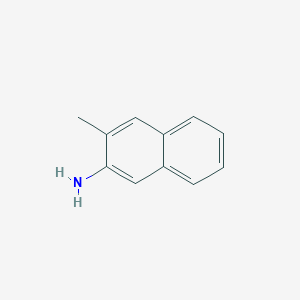
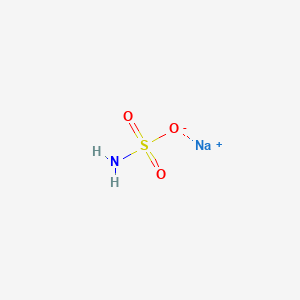
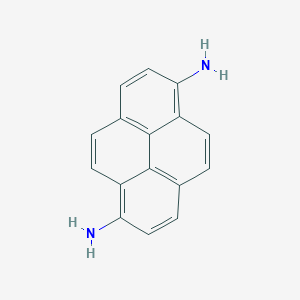
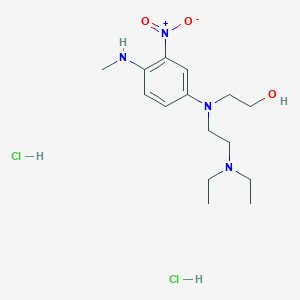

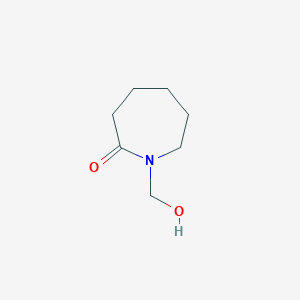
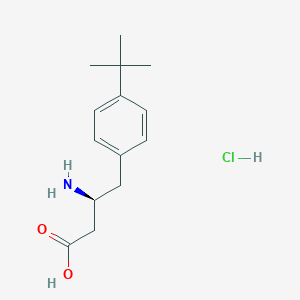

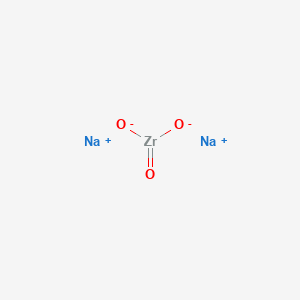
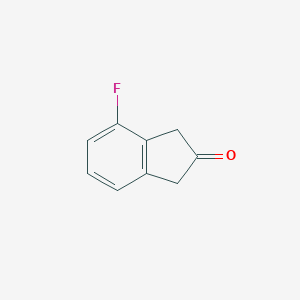
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
